molecular formula C14H24ClN B14133674 N,N-dibutylaniline;hydrochloride CAS No. 88990-56-1

N,N-dibutylaniline;hydrochloride

Cat. No.: B14133674
CAS No.: 88990-56-1
M. Wt: 241.80 g/mol
InChI Key: XOCWJVUBGXBFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibutylaniline hydrochloride is a tertiary amine hydrochloride characterized by two butyl groups attached to a nitrogen atom, which is further bonded to an aromatic benzene ring. The hydrochloride form enhances its stability and solubility in polar solvents, making it a valuable intermediate in organic synthesis.

Synthesis: The compound is synthesized via alkylation of aniline derivatives. For example, 4-(tert-butyl)-N,N-dibutylaniline hydrochloride is prepared by reacting 4-(tert-butyl)phenyl trifluoromethanesulfonate with dibutylamine in tetrahydrofuran (THF), followed by purification via column chromatography and treatment with HCl in diethyl ether . Another method involves iodination of N,N-dibutylaniline using iodine in dichloromethane, yielding 4-iodo-N,N-dibutylaniline, which can subsequently form the hydrochloride salt .

Properties

CAS No.

88990-56-1

Molecular Formula

C14H24ClN

Molecular Weight

241.80 g/mol

IUPAC Name

N,N-dibutylaniline;hydrochloride

InChI

InChI=1S/C14H23N.ClH/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14;/h7-11H,3-6,12-13H2,1-2H3;1H

InChI Key

XOCWJVUBGXBFLW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dibutylaniline can be synthesized through the alkylation of aniline with butyl halides in the presence of a base. The reaction typically involves the use of sodium or potassium hydroxide as the base and butyl bromide or butyl chloride as the alkylating agent. The reaction is carried out under reflux conditions to ensure complete conversion of aniline to N,N-dibutylaniline .

Industrial Production Methods

In industrial settings, N,N-dibutylaniline is produced using similar alkylation methods but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dibutylaniline;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dibutylaniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function .

Comparison with Similar Compounds

Structural Features

Compound Name Substituents Molecular Formula (Inferred) Key Structural Differences
N,N-Dibutylaniline Hydrochloride Two butyl groups, aromatic C₁₄H₂₂N·HCl Bulky alkyl groups; aromatic ring
2-Chloro-N,N-diethylethylamine HCl Diethyl, chloroethyl C₆H₁₅ClN·HCl Smaller ethyl groups; chloroethyl moiety
Fexofenadine Hydrochloride Alkyl, carboxyl groups C₃₂H₃₉NO₄·HCl Carboxylic acid functionality
Metformin Hydrochloride Biguanide C₄H₁₁N₅·HCl Linear biguanide structure




Key Observations :

  • Alkyl Chain Impact : The dibutyl groups in N,N-dibutylaniline hydrochloride contribute to steric hindrance and lipophilicity, unlike the ethyl or methyl groups in analogs like 2-chloro-N,N-diethylethylamine HCl. This affects reactivity and solubility .
  • Functional Groups : Unlike fexofenadine hydrochloride (carboxyl groups) or metformin hydrochloride (biguanide), N,N-dibutylaniline lacks ionizable functional groups beyond the amine, limiting its use in pharmaceutical formulations .

Physicochemical and Application Differences

Property/Application N,N-Dibutylaniline HCl 2-Chloro-N,N-diethylethylamine HCl Fexofenadine HCl
Primary Use Organic synthesis intermediate Pharmaceutical intermediate Antihistamine API
Solubility Likely low in water Moderate (due to smaller alkyl) High (polar carboxyl)
Thermal Stability Stable under synthesis conditions Not reported Stable in formulations

Notable Findings:

  • Flow Properties : While fexofenadine hydrochloride liquisolid powders exhibit optimized flow characteristics for tablet formulation (angle of repose: ~33°) , such properties are less critical for N,N-dibutylaniline hydrochloride, which is primarily handled in solution during synthesis.
  • Stability : N,N-Dibutylaniline hydrochloride’s stability under acidic conditions (e.g., HCl treatment) contrasts with pyridoxine hydrochloride, which requires excipients like modified biomaterials for tablet stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.